Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate
Description
Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound featuring a strained 2.1.1 hexane scaffold with an oxygen atom in the ring (2-oxa) and a tert-butyl ester group. This structure is designed as a bioisostere for ortho- and meta-substituted benzene rings, offering improved metabolic stability and physicochemical properties compared to aromatic counterparts . Its synthesis often involves iodocyclization or ring-opening strategies, enabling efficient conversion into medicinal chemistry building blocks . The compound has been incorporated into five drugs and three agrochemicals, validating its utility in enhancing drug-like properties .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-9(2,3)13-8(11)10-4-7(5-10)6-12-10/h7H,4-6H2,1-3H3 |
InChI Key |
HYGDXZHXIAJKHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)CO2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition and Cyclization Routes
One of the most common strategies involves [2+2] cycloaddition reactions between suitable alkene or alkyne precursors and oxygen-containing intermediates, followed by ring closure to form the oxabicyclo[2.1.1]hexane core.
- Example: A typical route employs the photochemical or thermal [2+2] cycloaddition of a suitable alkene with a ketene or acyl chloride derivative, followed by esterification with tert-butyl alcohol derivatives under acidic or basic conditions.
Nucleophilic Substitution and Iodocyclization
Recent advances have demonstrated the use of iodocyclization reactions to construct the bicyclic framework, especially when starting from allylic or propargylic alcohols.
-
- Use of iodine or iodine-based reagents (e.g., iodine monochloride) in the presence of base or acid.
- Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Catalysts like silver salts or phosphines to facilitate the cyclization process.
Reference: A notable method involves the iodocyclization of allyl alcohol derivatives, which, upon treatment with iodine and base, yields the oxabicyclo[2.1.1]hexane skeleton.
Radical and Photoredox Catalysis
Emerging techniques utilize photocatalysis with visible light to promote radical cyclizations, enabling the formation of the strained bicyclic system under mild conditions.
- Example: Merging nucleophilic phosphine catalysis with photocatalysis has been employed to assemble 2-oxabicyclo[2.1.1]hexanes from readily available allyl alcohols and arylalkynes, as demonstrated in recent studies.
Specific Synthetic Procedure for Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate
Based on the literature, a representative synthesis involves the following steps:
Starting Material Preparation
- Preparation of a suitable precursor: Typically, an allylic or propargylic alcohol bearing a leaving group or an activating substituent (e.g., halide or tosylate) is employed.
Cyclization via Iodocyclization
-
- Reagents: Iodine or iodine monochloride.
- Solvent: Dichloromethane (DCM).
- Additives: Bases such as sodium bicarbonate or potassium carbonate.
- Temperature: Ambient or slightly cooled (~0°C).
-
- The precursor is dissolved in DCM.
- Iodine is added dropwise, initiating cyclization.
- The reaction is monitored by TLC until completion.
- The product is isolated via filtration, washing, and purification by chromatography.
Esterification with tert-Butyl Alcohol Derivatives
- Method:
- The cyclized intermediate is reacted with tert-butyl bromoacetate or tert-butyl chloroacetate in the presence of a base (e.g., potassium carbonate).
- The reaction proceeds under reflux in an aprotic solvent such as THF.
- The esterification yields the target compound with high efficiency.
Purification
- The crude product is purified through silica gel chromatography, eluting with suitable solvents (e.g., DCM/MeOH mixtures).
Data Tables Summarizing Preparation Conditions
Notes on Industrial Scale-Up
- Optimization: Large-scale synthesis would require continuous flow reactors for better control over exothermic iodocyclization steps.
- Purity: Use of chromatography is often replaced by crystallization or distillation in industrial settings.
- Cost considerations: Reagents like iodine and tert-butyl bromoacetate are selected for cost-efficiency and availability.
Summary of Research Findings
Recent literature emphasizes the versatility of iodocyclization and photoredox methods for constructing the oxabicyclo[2.1.1]hexane core. These methods are adaptable for synthesizing derivatives like this compound, which serve as valuable intermediates in medicinal chemistry and material science.
Chemical Reactions Analysis
Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Analogues
Bicyclo[2.1.1]hexane Derivatives Without Oxygen
- Example: Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate (CAS: 2648938-91-2) Molecular Formula: C₁₁H₁₈O₂; Molecular Weight: 182.26 . Impact: Lower metabolic stability in bioactive compounds (e.g., fluxapyroxad analog 28 vs. 2-oxa analog 29) due to reduced steric and electronic shielding .
2-Oxabicyclo[2.2.2]octanes
- Example : 2-Oxabicyclo[2.2.2]octane derivatives (e.g., RORγt agonists)
Azabicyclo[2.1.1]hexanes
- Example: Tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-33-7) Molecular Formula: C₁₀H₁₇NO₂; Molecular Weight: 183.25 . Key Differences: Nitrogen replaces oxygen, introducing basicity (pKa ~ -2.71) .
Metabolic Stability and Bioactivity
Fluxapyroxad Derivatives
| Compound | Intrinsic Clearance (CIₐᵢₙₜ, µL/min/mg) | Metabolic Stability Trend |
|---|---|---|
| Parent (fluxapyroxad) | 28 | Baseline |
| Bicyclo[2.1.1]hexane (28) | 35 | Decreased stability |
| 2-Oxabicyclo[2.1.1]hexane (29) | 23 | Increased stability |
The oxygen atom in 2-oxabicyclo[2.1.1]hexane reduces metabolic degradation by hindering cytochrome P450 access .
Boscalid Derivatives
| Compound | Intrinsic Clearance (CIₐᵢₙₜ, µL/min/mg) | Metabolic Stability Trend |
|---|---|---|
| Parent (boscalid) | 26 | Baseline |
| Bicyclo[2.1.1]hexane (30) | 12 | Increased stability |
| 2-Oxabicyclo[2.1.1]hexane (31) | 3 | Highest stability |
The 2-oxa analog (31) shows superior stability due to combined steric protection and electronic effects .
Physicochemical Properties
Biological Activity
Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate is a compound belonging to the oxabicyclo family, characterized by its unique bicyclic structure that includes an oxygen atom within the ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, though research is still in its early stages.
Structural Characteristics
The molecular formula of this compound is . The structure can be represented as follows:
- SMILES : CC(C)(C)OC(=O)C12CC(C1)CO2
- InChI : InChI=1S/C10H16O3/c1-9(2,3)13-8(11)10-4-7(5-10)6-12-10/h7H,4-6H2,1-3H3
This structure imparts unique chemical properties and reactivity, which may influence its interactions with biological systems.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential applications in medicinal chemistry. Preliminary studies indicate that the compound may exhibit interactions with various biological targets, influencing its binding affinity and selectivity toward specific receptors or enzymes.
Potential Biological Applications
The following table summarizes potential applications based on structural similarities and preliminary findings:
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane] | Contains an amino group and a spiro structure | Enhanced biological activity due to amino functionalization |
| Tert-butyl 2-oxabicyclo[3.3.0]octane | Larger bicyclic system without oxygen | Different reactivity due to absence of oxygen in the ring |
| Tert-butyl 3-{4-fluoro-2-oxabicyclo[2.1.1]hexane} | Incorporates a fluorine substituent | Fluorination may alter electronic properties and reactivity |
These compounds highlight the unique aspects of this compound, particularly its oxabicyclic nature.
The mechanism of action for this compound involves its interaction with molecular targets through various chemical interactions such as hydrogen bonding and van der Waals forces. This interaction can lead to the formation of reactive intermediates that may further react with other biomolecules.
Case Studies and Research Findings
Recent studies have begun exploring the biological implications of this compound:
- Cell Viability Studies : In a study evaluating bioisostere-containing drugs, it was found that compounds similar to tert-butyl 2-oxabicyclo[2.1.1]hexane demonstrated varying levels of toxicity across different cancer cell lines (e.g., breast cancer cell line MB231). The study indicated that structural modifications significantly affect biological activity, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .
- Photocatalytic Synthesis : Research involving photocatalytic methods has shown promise in synthesizing derivatives of bicyclic compounds, including tert-butyl 2-oxabicyclo[2.1.1]hexane derivatives, which could be utilized in structure–activity relationship (SAR) studies essential for drug development .
Q & A
Basic Research Questions
Q. What are the key structural features of tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate, and how do they influence its reactivity?
- The compound features a bicyclo[2.1.1]hexane core with a 2-oxa (oxygen) bridge and a tert-butyl carboxylate ester. The rigid bicyclic framework imposes steric constraints, while the oxygen atom introduces polarity, influencing nucleophilic/electrophilic reactivity. The tert-butyl group enhances steric bulk and solubility in organic solvents, making it a stable intermediate for functionalization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR identify protons and carbons in the bicyclic system, with distinct shifts for the tert-butyl group (~1.2 ppm for H) and ester carbonyl (~170 ppm for C).
- Infrared Spectroscopy (IR): Confirms the ester carbonyl stretch (~1740 cm) and ether C-O bond (~1100 cm).
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (CHNO; MW 183.25 g/mol) via molecular ion peaks .
Q. What common chemical reactions can this compound undergo?
- Ester Hydrolysis: Acidic or basic conditions cleave the tert-butyl ester to yield the carboxylic acid.
- Nucleophilic Substitution: The oxygen bridge can participate in ring-opening reactions with electrophiles (e.g., Grignard reagents).
- Functionalization: The bicyclic core can undergo Diels-Alder reactions or hydrogenation to modify ring saturation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Example: Discrepancies in H NMR integration ratios may arise from dynamic effects in the bicyclic system. Use variable-temperature NMR to assess conformational flexibility.
- Cross-Validation: Combine X-ray crystallography (for solid-state structure) with computational modeling (DFT for optimized geometries) to reconcile experimental and theoretical data .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Key Steps:
- Cycloaddition: Use [2+2] photocycloadditions with bicyclobutanes to form the bicyclic core (yield: 60–75%) .
- Esterification: React the carboxylic acid intermediate with tert-butyl chloroformate in dichloromethane, using KCO as a base (yield: 85–90%) .
- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product .
Q. How does the bicyclic framework enhance this compound’s utility in drug discovery?
- Rigidity: The strained bicyclo[2.1.1]hexane system mimics bioactive conformations of acyclic drugs, improving target binding.
- Case Study: Analogous azabicyclo compounds inhibit enzymes (e.g., proteases) by fitting into hydrophobic active sites. The 2-oxa variant’s oxygen atom can form hydrogen bonds with catalytic residues .
Q. What computational methods predict the reactivity of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
